REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH:8]([NH:11][C:12]1[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=[C:14](P(OCC)(=O)OCC)[N:13]=1)([CH3:10])[CH3:9].[Cl:30]C(Cl)(Cl)C>O1CCOCC1>[Cl:30][C:14]1[N:13]=[C:12]([NH:11][CH:8]([CH3:10])[CH3:9])[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC(=NC(=N1)NC(C)C)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH:8]([NH:11][C:12]1[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=[C:14](P(OCC)(=O)OCC)[N:13]=1)([CH3:10])[CH3:9].[Cl:30]C(Cl)(Cl)C>O1CCOCC1>[Cl:30][C:14]1[N:13]=[C:12]([NH:11][CH:8]([CH3:10])[CH3:9])[N:17]=[C:16]([NH:18][CH:19]([CH3:21])[CH3:20])[N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
diethyl 2,4-bis(isopropylamino)-1,3,5-triazine-6-phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC(=NC(=N1)NC(C)C)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |